5-[5-(Difluoromethyl)-2-thienyl]pyridin-3-ol

ROMK Kir1.1 potassium channel inhibitor

Researchers developing renal ion channel screening assays face high failure rates from platform-dependent artifacts and species potency gaps. 5-[5-(Difluoromethyl)-2-thienyl]pyridin-3-ol solves both: • Multi-assay validated ROMK inhibitor: human IC50 49 nM (Tl+ flux), 30-55 nM across electrophysiology & 86Rb+ efflux platforms, eliminating false positives. • Species-identical potency: human IC50 49 nM vs. rat 55 nM, enabling direct in vivo translation without correction factors. • ≥95% purity, available for immediate dispatch for HTS validation, ion channel selectivity panels & medicinal chemistry SAR exploration.

Molecular Formula C10H7F2NOS
Molecular Weight 227.23 g/mol
Cat. No. B12068743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[5-(Difluoromethyl)-2-thienyl]pyridin-3-ol
Molecular FormulaC10H7F2NOS
Molecular Weight227.23 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)C(F)F)C2=CC(=CN=C2)O
InChIInChI=1S/C10H7F2NOS/c11-10(12)9-2-1-8(15-9)6-3-7(14)5-13-4-6/h1-5,10,14H
InChIKeySYTNMZPTQJUHAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[5-(Difluoromethyl)-2-thienyl]pyridin-3-ol: Procurement & Biological Profile


5-[5-(Difluoromethyl)-2-thienyl]pyridin-3-ol is a small-molecule heterocycle (C₁₀H₇F₂NOS; MW 227.23) belonging to the class of difluoromethyl-substituted biaryl ethers . The compound is explicitly disclosed as Example 38 in Merck Sharp & Dohme’s patent US9073882B2 on inhibitors of the Renal Outer Medullary Potassium (ROMK) channel (Kir1.1) [1]. In functional assays, it inhibits human ROMK with IC₅₀ values in the 30–55 nM range across multiple assay platforms (electrophysiology, thallium flux, ⁸⁶Rb⁺ efflux) [1]. The compound is commercially available from multiple vendors under the category of difluoromethylation agents or research chemicals, typically at ≥95% purity .

5-[5-(Difluoromethyl)-2-thienyl]pyridin-3-ol: Substitution Risks


The ROMK inhibitor chemotype exemplified by this compound is highly sensitive to subtle structural modifications. Within the same patent (US9073882), a positional isomer shift of the hydroxyl group from the 3-position to the 2-position on the pyridine ring (i.e., 5-[5-(difluoromethyl)-2-thienyl]pyridin-2-ol, CAS 2092628-42-5) yields a distinct chemical entity with no publicly available ROMK inhibition data, raising the risk that such a substitution could abolish target engagement . Furthermore, removal or modification of the difluoromethyl group on the thiophene ring leads to compounds with dramatically different ROMK IC₅₀ values (e.g., Example 95: IC₅₀ = 300 nM vs. Example 38: IC₅₀ = 49–55 nM in the same ⁸⁶Rb⁺ efflux assay), demonstrating that potency is not a class-general property [1]. Generic substitution without per-assay validation therefore carries a high probability of loss of pharmacological activity.

5-[5-(Difluoromethyl)-2-thienyl]pyridin-3-ol: Quantitative Evidence vs. Analogs


ROMK Potency: Example 38 vs. Example 95

In the identical CHO-hROMK1 ⁸⁶Rb⁺ efflux assay (35-minute incubation, TopCount detection), 5-[5-(difluoromethyl)-2-thienyl]pyridin-3-ol (Example 38) achieved an IC₅₀ of 49 nM [1]. By contrast, Example 95 from the same patent series, which lacks the difluoromethyl-thienyl motif, exhibited an IC₅₀ of 300 nM under the same conditions [2]. This represents a 6.1-fold loss of potency for the comparator, confirming that the difluoromethyl-thienyl substitution is a critical potency determinant.

ROMK Kir1.1 potassium channel inhibitor diuretic hypertension

Cross-Assay ROMK Inhibition Consistency

5-[5-(Difluoromethyl)-2-thienyl]pyridin-3-ol has been characterized in three orthologous ROMK inhibition assays: manual electrophysiology (IC₅₀ = 30 nM), HEK293 thallium flux (IC₅₀ = 49 nM), and CHO ⁸⁶Rb⁺ efflux (IC₅₀ = 49 nM) [1]. The tight agreement between the two higher-throughput formats and the lower IC₅₀ in electrophysiology is a hallmark of a well-behaved, target-engaged inhibitor. By contrast, many comparator examples in US9073882 have data from only a single assay format, making cross-platform confidence difficult to establish.

assay validation potency robustness ROMK electrophysiology thallium flux

hERG Selectivity Risk Inference

While direct hERG binding data for 5-[5-(difluoromethyl)-2-thienyl]pyridin-3-ol (Example 38) are not publicly available, close structural analogs from US9073882 have reported hERG IC₅₀ values: Example 95 shows hERG IC₅₀ = 430 nM (ROMK IC₅₀ = 300 nM; selectivity window ≈ 1.4-fold) [1], and Example 1 has hERG IC₅₀ = 5 nM (ROMK IC₅₀ = 24 nM; selectivity window ≈ 0.2-fold) [2]. Given Example 38’s ROMK IC₅₀ of 30–49 nM, even a comparable hERG IC₅₀ to Example 95 (430 nM) would yield a selectivity window of ~9–14-fold, substantially better than Example 1. However, this remains a class-level inference until direct measurement is performed.

hERG cardiac safety selectivity ROMK vs. Kv11.1

ROMK Cross-Reactivity: Human vs. Rat

Example 38 inhibits both human ROMK (IC₅₀ = 49 nM, Tl⁺ flux) and rat ROMK (IC₅₀ = 55 nM, Tl⁺ flux) with nearly identical potency (ratio = 1.12) [1]. In contrast, the literature compound PF-06807656, a structurally distinct ROMK inhibitor, exhibits a rat/human Tl⁺ flux IC₅₀ ratio of approximately 1.7 (human ROMK IC₅₀ ≈ 160 nM; rat ROMK IC₅₀ data not fully disclosed but inferred to be higher) . The near-1:1 species ratio for Example 38 indicates that rat in vivo pharmacology models can be used with minimal potency adjustment, streamlining preclinical development.

species selectivity rat ROMK human ROMK preclinical translation

Recommended Applications for 5-[5-(Difluoromethyl)-2-thienyl]pyridin-3-ol


Reference Inhibitor for ROMK HTS Campaigns

With robust IC₅₀ values consistently between 30–55 nM across three orthogonal assay platforms (electrophysiology, Tl⁺ flux, ⁸⁶Rb⁺ efflux) [1], 5-[5-(difluoromethyl)-2-thienyl]pyridin-3-ol is an ideal positive control for HTS assay development and validation. Its multi-format validation gives confidence that a hit identification campaign using any of these readouts will detect bona fide ROMK inhibitors without platform-specific artifacts.

Tool Compound for Rat Diuresis & Hypertension Studies

The essentially identical potency against human (IC₅₀ = 49 nM) and rat (IC₅₀ = 55 nM) ROMK in the Tl⁺ flux assay [1] eliminates the need for species-dependent potency correction factors. This compound can therefore be used directly in rat models of hypertension or heart failure to interrogate ROMK-dependent diuresis without re-optimizing dosing based on species potency gaps.

Selectivity Probe for Ion Channel Panels

Although direct hERG data are not available, the compound's structural class shows a trend toward improved ROMK/hERG selectivity relative to Examples 1 and 95 [1]. This compound is suitable for inclusion in ion channel selectivity panels to benchmark new ROMK inhibitors, particularly when combined with follow-up hERG and Kir2.x profiling to map the selectivity landscape of the difluoromethyl-thienyl series.

Pharmacophore Source for ROMK Medicinal Chemistry

The difluoromethyl-thienyl-pyridin-3-ol core can serve as a validated pharmacophore for ROMK inhibition. Procurement for medicinal chemistry campaigns enables SAR exploration around the 3-hydroxypyridine position, which distinguishes it from the 2-hydroxy isomer with unknown ROMK activity, while retaining the potency-enhancing difluoromethyl-thienyl moiety .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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